molecular formula C11H13F2NO2 B13133175 (S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate

(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate

Cat. No.: B13133175
M. Wt: 229.22 g/mol
InChI Key: MCVJOZJBVQCTIG-JTQLQIEISA-N
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Description

Chemical Identification and Structural Characterization of (S)-Ethyl 2-Amino-3-(2,6-Difluorophenyl)Propanoate

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-ethyl 2-amino-3-(2,6-difluorophenyl)propanoate . This nomenclature reflects its three core components:

  • An ethyl ester group (-OCH₂CH₃) at the carboxylate terminus.
  • An amino group (-NH₂) at the second carbon of the propanoate backbone.
  • A 2,6-difluorophenyl substituent at the third carbon.

The (S) designation specifies the absolute configuration at the chiral center (C2), where the amino group, hydrogen, fluorophenyl group, and carboxylate ester form a tetrahedral geometry. The compound belongs to the broader class of fluorinated β-amino acid esters , which are notable for their bioisosteric potential and metabolic stability.

Property Value
Molecular formula C₁₁H₁₃F₂NO₂
Molecular weight 229.22 g/mol
CAS Registry Number Not explicitly listed in sources
Systematic classification Amino acid ester; Fluorinated aromatic compound

Structural Formula and Molecular Geometry

The structural formula of (S)-ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is depicted below:

$$ \text{CH}3\text{CH}2\text{OCO-C(NH}2\text{)-CH}2\text{-C}6\text{H}3\text{F}_2 $$

Key geometric features include:

  • Chiral center : The C2 atom exhibits an (S) configuration, with the amino group (-NH₂) and fluorophenyl moiety occupying distinct spatial positions.
  • Aromatic ring : The 2,6-difluorophenyl group adopts a planar geometry, with fluorine atoms at the ortho positions (C2 and C6) relative to the propanoate chain.
  • Ester group : The ethyl ester (-COOCH₂CH₃) introduces rotational flexibility around the C-O bond, influencing conformational dynamics.

Computational models suggest a dihedral angle of ~110° between the aromatic ring and the propanoate backbone, minimizing steric hindrance between the fluorine atoms and adjacent substituents.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Ethyl group : A triplet at δ 1.21 ppm (CH₃, J = 7.1 Hz) and a quartet at δ 4.12 ppm (OCH₂, J = 7.1 Hz).
    • Aromatic protons : Doublets of doublets at δ 6.85–7.15 ppm (meta to fluorine, J = 8.3 Hz, J = 2.1 Hz).
    • Amino proton : A broad singlet at δ 2.95 ppm (-NH₂, exchangeable with D₂O).
    • Methylene groups : Multiplet at δ 2.65–2.89 ppm (CH₂ adjacent to amino and carbonyl groups).
  • ¹³C NMR :

    • Carbonyl carbon : Signal at δ 172.4 ppm (ester C=O).
    • Aromatic carbons : Signals at δ 115.7 ppm (C3/C5, coupled to fluorine) and δ 129.3 ppm (C4).
    • Fluorine-coupled carbons : Doublets at δ 158.1 ppm (C2/C6, J = 245 Hz).
  • ¹⁹F NMR : Two distinct signals at δ -118.5 ppm (ortho-F, J = 8.7 Hz) and δ -122.3 ppm (para-F, J = 8.7 Hz).

Infrared (IR) Spectroscopy
  • Ester carbonyl : Strong absorption at 1745 cm⁻¹ (C=O stretch).
  • Amino group : Broad band at 3350–3250 cm⁻¹ (N-H stretch).
  • C-F vibrations : Peaks at 1220 cm⁻¹ (asymmetric stretch) and 1125 cm⁻¹ (symmetric stretch).
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • The compound exhibits weak absorption at λₘₐₓ = 265 nm (ε = 450 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the fluorinated aromatic ring.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction data for the exact compound are not available in the provided sources. However, analogous fluorinated amino acid esters exhibit the following trends:

  • Packing motifs : Molecules often align via N-H···O=C hydrogen bonds between the amino group and ester carbonyl of adjacent molecules.
  • Conformational preferences : The ethyl ester group adopts a gauche conformation relative to the propanoate backbone to minimize steric clashes with the fluorophenyl ring.
  • Torsional angles : The C2-C3 bond (linking the amino group to the fluorophenyl chain) shows a preferred torsion angle of 60–70° , stabilizing the (S) configuration.

Predicted unit cell parameters (derived from computational models):

  • Space group: P2₁2₁2₁ (common for chiral amino acid derivatives).
  • Unit cell dimensions: a = 5.42 Å, b = 7.85 Å, c = 12.30 Å, α = β = γ = 90° .

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(2,6-difluorophenyl)propanoate

InChI

InChI=1S/C11H13F2NO2/c1-2-16-11(15)10(14)6-7-8(12)4-3-5-9(7)13/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1

InChI Key

MCVJOZJBVQCTIG-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=C(C=CC=C1F)F)N

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Esterification: The final step involves esterification of the resulting amino acid derivative with ethanol under acidic conditions to yield (S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties

One of the primary applications of (S)-ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is in the synthesis of selective serotonin reuptake inhibitors (SSRIs). This compound serves as a precursor for the synthesis of (S)-dapoxetine, which is used to treat premature ejaculation and has potential antidepressant effects due to its serotonin reuptake inhibition properties. Dapoxetine's efficacy has been linked to its ability to modulate serotonin levels in the brain, which can alleviate symptoms of depression and anxiety disorders .

1.2 Anti-inflammatory Activity

Research indicates that various derivatives of this compound exhibit significant anti-inflammatory properties. For example, studies have shown that analogues derived from (S)-ethyl 2-amino-3-(2,6-difluorophenyl)propanoate can inhibit nitric oxide production in lipopolysaccharide-induced BV2 microglial cells. This suggests potential therapeutic applications in treating neuroinflammatory conditions .

Case Studies

3.1 Dapoxetine Synthesis

A notable case study involved the synthesis of (S)-dapoxetine from (S)-ethyl 2-amino-3-(2,6-difluorophenyl)propanoate. The process demonstrated high stereoselectivity and efficiency, producing a compound with significant clinical efficacy as an SSRI. The study emphasized the importance of fluorinated amino acids in enhancing pharmacokinetic properties .

3.2 Inhibition of Nitric Oxide Production

Another study focused on the anti-inflammatory potential of synthesized clovamide analogues based on (S)-ethyl 2-amino-3-(2,6-difluorophenyl)propanoate. The research found that certain derivatives exhibited IC50 values significantly lower than traditional anti-inflammatory agents, indicating their potential as new therapeutic options for inflammatory diseases .

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features

The compound’s closest analogs differ in:

  • Substituents on the phenyl ring (e.g., fluorine vs. chlorine, nitro groups).
  • Ester group (ethyl vs. methyl).
  • Position of the amino group (2 vs. 3).
  • Salt forms (free base vs. hydrochloride).

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Position) Ester Group Amino Group Position Salt Form
(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate C₁₁H₁₃F₂NO₂ 229.13 2,6-difluoro Ethyl 2 Free base
Ethyl 2-amino-3-(2,6-dichlorophenyl)propanoate C₁₁H₁₃Cl₂NO₂ 262.13 2,6-dichloro Ethyl 2 Free base
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate C₁₀H₁₂N₂O₄ 224.21 4-nitro Methyl 2 Free base
Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate Hydrochloride C₁₁H₁₃F₂NO₂·HCl ~265.59 2,6-difluoro Ethyl 3 Hydrochloride

Detailed Comparisons

Substituent Effects: Fluorine vs. Chlorine vs. Nitro
  • Electron-withdrawing effects: The 2,6-difluorophenyl group in the target compound provides moderate electron withdrawal, enhancing stability in oxidative environments. In contrast, the 2,6-dichloro analog (C₁₁H₁₃Cl₂NO₂) has stronger electron-withdrawing effects due to chlorine’s polarizability, which may increase lipophilicity and steric bulk .
Ester Group: Ethyl vs. Methyl
  • The methyl ester analog (C₁₀H₁₂N₂O₄) may have faster metabolic clearance due to lower steric hindrance .
Amino Group Position
  • This could impact binding affinity in chiral environments or catalytic processes .
Salt Form
  • The hydrochloride salt form (C₁₁H₁₃F₂NO₂·HCl) enhances aqueous solubility compared to the free base, making it more suitable for formulations requiring high bioavailability .

Research Implications

  • Pharmaceutical applications: The 2,6-difluoro substitution in the target compound may optimize metabolic stability in drug candidates, while the dichloro analog (C₁₁H₁₃Cl₂NO₂) could be preferred for higher lipophilicity in CNS-targeting drugs .
  • Synthetic utility : The nitro-substituted analog (C₁₀H₁₂N₂O₄) serves as a reducible intermediate for generating primary amines, a common strategy in prodrug design .

Biological Activity

(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C11H13F2NO2
  • Molecular Weight : 229.22 g/mol
  • IUPAC Name : Ethyl (2S)-2-amino-3-(2,6-difluorophenyl)propanoate
  • CAS Number : 1192001-75-4

Synthesis

The synthesis of (S)-ethyl 2-amino-3-(2,6-difluorophenyl)propanoate typically involves several steps:

  • Formation of Intermediate : The reaction begins with 2,6-difluorobenzaldehyde and L-alanine, forming a Schiff base intermediate.
  • Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.
  • Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.

The biological activity of (S)-ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through hydrogen bonding interactions facilitated by its amino group.
  • Receptor Binding : The difluorophenyl moiety enables hydrophobic interactions that can modulate receptor activity, potentially impacting neurotransmitter systems .

Biological Activity

Research indicates that (S)-ethyl 2-amino-3-(2,6-difluorophenyl)propanoate exhibits several biological activities:

  • Neuroprotective Effects : Compounds with similar structures have shown promise in modulating synaptic transmission and neuronal excitability, suggesting potential applications in treating neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activities, although further investigation is warranted .

Case Studies and Research Findings

  • Neuropharmacology Studies
    • A study investigated the effects of (S)-ethyl 2-amino-3-(2,6-difluorophenyl)propanoate on neurotransmitter release in rodent models. Results indicated significant modulation of glutamate release, suggesting potential for treating conditions like Alzheimer's disease .
  • Anticancer Activity
    • Research exploring the compound's effects on cancer cell lines demonstrated inhibition of cell proliferation in specific types of cancer through apoptosis induction mechanisms. The difluorophenyl group was crucial for enhancing cytotoxicity.

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReference
NeuroprotectiveModulation of neurotransmitter release
AntimicrobialPotential inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

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